molecular formula C15H26O2 B12675704 5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene CAS No. 93840-36-9

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene

Cat. No.: B12675704
CAS No.: 93840-36-9
M. Wt: 238.37 g/mol
InChI Key: LSFRVUWUHQXBHJ-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is a polycyclic hydrocarbon derivative based on a fully saturated naphthalene (decalin) core. Its structure consists of a bicyclo[4.4.0]decane framework with two methyl groups at the 1,1 positions and a dimethoxymethyl (-CH(OCH₃)₂) substituent at position 4. The octahydro designation indicates complete saturation of the naphthalene ring system, conferring rigidity and stability. The dimethoxymethyl group introduces polar ether functionalities, which influence solubility and reactivity compared to simpler alkylated decalins.

Properties

CAS No.

93840-36-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

1-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H26O2/c1-15(2)10-6-8-11-12(14(16-3)17-4)7-5-9-13(11)15/h9,11-12,14H,5-8,10H2,1-4H3

InChI Key

LSFRVUWUHQXBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1=CCCC2C(OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the hydrogenation of a naphthalene derivative followed by the introduction of a dimethoxymethyl group. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The dimethoxymethyl group can be introduced using reagents like dimethyl sulfate or methoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines

Major Products

The major products formed from these reactions include ketones, carboxylic acids, more saturated derivatives, and substituted naphthalene derivatives .

Scientific Research Applications

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A : Naphthalene, decahydro-1,1,4a-trimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)- (CAS 5957-33-5)
  • Structure : Decahydro core with methyl, methylene, and conjugated dienyl substituents.
  • Lacks polar groups (e.g., ethers), reducing solubility in polar solvents compared to the target compound.
  • Applications : Likely used in terpene-like synthetic pathways due to its unsaturated side chain .
Compound B : 1-Methoxy-4-(methoxymethyl)naphthalene (CAS 112929-92-7)
  • Structure : Aromatic naphthalene with methoxy and methoxymethyl groups.
  • Methoxymethyl group at position 4 vs. position 5 in the target compound, altering steric and electronic effects.
  • Applications : Possible use in dye intermediates or photochemical studies due to aromaticity .
Compound C : 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione
  • Structure: Naphthalene sulfonamide with a dimethylamino group and imidazolidine-thione moiety.
  • Key Differences :
    • Sulfonamide and thione groups enhance polarity and hydrogen-bonding capacity, unlike the target compound’s ether groups.
    • Exhibits fluorescence (common in dansyl derivatives), suggesting divergent applications in biochemical probes .

Physical and Chemical Properties

Property Target Compound Compound A (CAS 5957-33-5) Compound B (CAS 112929-92-7)
Core Structure Octahydro (decalin) Decahydro Aromatic naphthalene
Key Substituents -CH(OCH₃)₂, 1,1-dimethyl Pentadienyl, methylene, methyl Methoxy, methoxymethyl
Polarity Moderate (ether groups) Low (hydrocarbon substituents) Moderate (methoxy)
Solubility Likely polar solvent-soluble Non-polar solvent-soluble Ethanol/DCM-soluble
Reactivity Ether cleavage under acidic conditions Dienyl polymerization Electrophilic aromatic substitution

Toxicity and Environmental Impact

While direct toxicity data for the target compound is unavailable, methylnaphthalenes () exhibit moderate toxicity via inhalation and dermal exposure. However, ether functionalities could introduce metabolic byproducts like formaldehyde under oxidative conditions .

Biological Activity

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene, a compound with the molecular formula C15H26O2C_{15}H_{26}O_2, has garnered attention for its potential biological activities. This article explores its biological properties, including its antiviral activity, structural characteristics, and relevant research findings.

Structural Characteristics

The structure of this compound can be described using its SMILES notation: CC1(CCCC2C1=CCCC2C(OC)OC)C. The compound features a naphthalene core with additional dimethoxymethyl substituents that may influence its biological interactions.

Antiviral Activity

Research indicates that derivatives of the compound exhibit significant antiviral properties. For instance, studies on related compounds like 5-(dimethoxymethyl)-2'-deoxyuridine have shown promising results against orthopoxviruses such as vaccinia virus (VV) and cowpox virus (CV). The antiviral activity was assessed through cytopathogenic effect (CPE) and plaque reduction assays, revealing effective concentrations (EC50 values) that demonstrate the compound's potential as an antiviral agent.

Compound Virus EC50 (μM) Assay Type
5-(dimethoxymethyl)-2'-deoxyuridineVV8.4CPE
5-(dimethoxymethyl)-2'-deoxyuridineCV11.7CPE

The introduction of hydrophilic moieties in the 5-position of pyrimidine nucleosides appears to enhance their antiviral activity, suggesting that similar modifications in this compound could yield beneficial effects.

Stability and Reactivity

A study highlighted the stability of compounds in dimethyl sulfoxide (DMSO), noting that certain derivatives can undergo oxidation reactions that affect their biological activity. This finding emphasizes the importance of solvent choice in biological assays and the potential for compound degradation during testing.

Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds indicates that modifications at specific positions significantly alter biological efficacy. For example, replacing hydrophobic groups with hydrophilic counterparts can enhance binding interactions with viral proteins, thereby increasing antiviral potency.

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